2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
“2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-chloro-6-methyl-pyrimidin-4-ylamino-methyl substituent at the 2-position of the piperidine ring. This structure combines a nitrogenous heterocycle (pyrimidine) with a Boc-protected piperidine scaffold, making it a versatile intermediate in pharmaceutical synthesis. The Boc group enhances solubility and stability during synthetic processes, while the pyrimidine moiety may contribute to biological activity, particularly in kinase inhibition or receptor targeting .
According to available data, the molecular weight is listed as 199.30 g/mol in , though this appears inconsistent with its expected formula (estimated ~358–360 g/mol based on structural analogs). This discrepancy may stem from a typographical error in the source material. The compound is currently marked as discontinued by CymitQuimica, limiting its commercial availability .
Properties
IUPAC Name |
tert-butyl 2-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-7-5-6-8-21(12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVVOTYRZYKHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a significant synthetic intermediate in the development of various pharmaceutical agents, particularly those targeting tyrosine kinases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 299.78 g/mol
- CAS Number : 302964-08-5
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl ester and a chlorinated pyrimidine moiety, which are crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases involved in cancer progression. It acts as a dual inhibitor of BCR/ABL and Src family kinases, which are implicated in chronic myelogenous leukemia (CML) and other malignancies.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound binds to the ATP-binding site of the kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
- Induction of Apoptosis : By inhibiting these kinases, the compound promotes programmed cell death in cancer cells.
- Antiviral Activity : Some derivatives have shown potential antiviral properties, particularly against viruses like HSV-1 and others through similar mechanisms of inhibiting viral replication.
Table 1: Biological Activity Overview
| Activity Type | Targeted Kinase/Pathway | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | BCR/ABL, Src Family Kinases | High | |
| Antiviral | HSV-1 | Moderate | |
| Apoptosis Induction | Cancer Cell Lines | Significant |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on CML Treatment :
- Antiviral Research :
- Cell-Based Assays :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of this compound is as a precursor in the synthesis of Dasatinib , a potent dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib has shown efficacy against imatinib-resistant CML, making the synthesis of its intermediates, such as the tert-butyl ester derivative, crucial for pharmaceutical development .
1.2 Antiviral Properties
Research indicates that compounds structurally related to 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine derivatives exhibit antiviral properties. They have been investigated for their ability to inhibit viral replication, particularly in viruses that exploit similar biochemical pathways as those targeted by Dasatinib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds derived from 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine. Modifications to the piperidine ring or the pyrimidine moiety can significantly influence biological activity and selectivity towards specific kinases.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution on piperidine | Enhanced potency against BCR/ABL | |
| Variation in pyrimidine structure | Altered selectivity profile |
Case Studies
3.1 Synthesis of Dasatinib
In a notable study, researchers synthesized Dasatinib using 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine as a key intermediate. The synthetic route was optimized to improve yield and reduce production costs, demonstrating the compound's significance in anticancer drug development .
3.2 Evaluation of Antiviral Activity
A recent investigation evaluated derivatives of this compound for their antiviral activity against Hepatitis C virus (HCV). The study found that certain modifications led to increased antiviral efficacy, supporting further exploration of this compound class for therapeutic use against viral infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution under controlled conditions. This reaction is critical for modifying the pyrimidine moiety to enhance pharmacological activity or introduce new functional groups.
-
Reagents : Amines (e.g., morpholine, piperazine), thiols, or alkoxides.
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C with a base (e.g., K₂CO₃, NaH).
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the pyrimidine ring.
-
Example :
This substitution is monitored via HPLC to confirm completion (>95% yield reported in similar systems).
Deprotection of the tert-Butyl Ester
The tert-butyl ester group serves as a protecting group for the carboxylic acid. Its removal is essential for further functionalization or biological testing.
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Mechanism : Acid-catalyzed cleavage of the ester bond.
-
Outcome :
Post-deprotection, the carboxylic acid can undergo coupling reactions (e.g., amidation) .
Alkylation and Arylation
The piperidine nitrogen and pyrimidine amino group can participate in alkylation/arylation reactions to introduce hydrophobic or electron-donating groups.
-
Reagents : Alkyl halides (e.g., methyl iodide), aryl boronic acids.
-
Conditions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or base-mediated alkylation in THF or EtOH.
-
Example :
Yields range from 70–85%, depending on steric hindrance.
Ring-Opening Reactions
The piperidine ring can undergo ring-opening under strong acidic or reductive conditions, though this is less common due to the stability conferred by the tert-butyl ester.
-
Reagents : H₂/Pd-C or LiAlH₄.
-
Conditions : Hydrogenation at 60–100 psi H₂ or reduction in anhydrous THF.
-
Outcome :
Comparative Reactivity Data
Key Research Findings
-
Biological Relevance : Derivatives generated via nucleophilic substitution show enhanced binding to kinase targets (IC₅₀ values < 100 nM in kinase inhibition assays).
-
Stability : The tert-butyl ester remains intact under basic conditions (pH 8–10) but hydrolyzes rapidly in acidic environments (pH < 3) .
-
Stereochemical Outcomes : Alkylation at the piperidine nitrogen proceeds with retention of configuration, confirmed by X-ray crystallography.
Comparison with Similar Compounds
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1289385-35-8)
- Molecular Formula : C₁₆H₂₄ClN₃O₃
- Molecular Weight : 341.83 g/mol
- Substituent : A pyrimidin-2-yloxymethyl group linked via an ether bond.
- Key Properties: Higher XLogP3 (3.5) and hydrogen bond acceptor count (5) compared to the target compound.
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)
- Molecular Formula : C₁₅H₂₂ClN₃O₃
- Molecular Weight : 327.81 g/mol
- Substituent : A pyrimidin-4-yloxy group attached directly to the piperidine ring.
- Key Properties: The absence of a methylene spacer (compared to the target compound’s aminomethyl bridge) shortens the substituent, reducing steric bulk. Its purity (>95%) and availability make it a practical alternative in medicinal chemistry .
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-51-4)
- Molecular Formula : C₂₆H₃₀Cl₂FN₅O₃
- Molecular Weight : 550.45 g/mol
- Substituent : A complex pyridinyl-pyrazole moiety with fluorophenyl and dichloro groups.
- Key Properties : This compound’s extended aromatic system and halogen substitutions enhance lipophilicity (predicted XLogP3 >5), favoring blood-brain barrier penetration. Its molecular complexity suggests utility in oncology or CNS-targeted therapies .
2-(2-Carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester (CAS 669713-96-6)
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Substituent : A carboxylic acid-terminated ethyl chain.
- Key Properties : The carboxyethyl group introduces acidity (pKa ~4–5), enabling pH-dependent solubility. This derivative is widely used in peptide synthesis and prodrug design .
Comparative Data Table
*Estimated formula; †Predicted based on structure; ‡Calculated using ChemDraw.
Preparation Methods
Nucleophilic Substitution for Pyrimidine Ring Functionalization
The synthesis typically begins with functionalizing the pyrimidine core. In Patent CN102161660A , 2-methyl-4,6-dichloropyrimidine undergoes nucleophilic substitution with a piperidine derivative. For example, 2-aminothiazole-5-carboxylate reacts with 2-methyl-4,6-dichloropyrimidine in the presence of a base (e.g., potassium carbonate) to form the intermediate 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate . This step is critical for introducing the chloro and methyl groups onto the pyrimidine ring.
Subsequent alkylation of the piperidine nitrogen is achieved using tert-butyl chloroformate under Schotten-Baumann conditions. The reaction proceeds in a biphasic system (dichloromethane/water) with triethylamine as a base, yielding the Boc-protected piperidine intermediate.
Coupling Reactions for Piperidine-Pyrimidine Linkage
Patent WO2021074138A1 highlights Suzuki-Miyaura coupling for attaching the pyridinyl group to pyrimidine, though analogous methods apply to piperidine derivatives. For instance, 2-chloro-4-(pyridin-3-yl)pyrimidine is synthesized via palladium-catalyzed coupling between 3-pyridyl boronic acid and 2,4-dichloropyrimidine. Adapting this approach, the piperidine moiety can be introduced using a Buchwald-Hartwig amination with a palladium/Xantphos catalyst system, achieving yields >80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from Ambeed.com (Example 172) demonstrate the impact of solvent choice on yield:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 20 | 64 |
| Toluene | 100 | 65 |
| Dichloromethane | -60 to 20 | 89 |
Polar aprotic solvents (e.g., DMF) favor amide bond formation between the piperidine and pyrimidine moieties, while toluene enables high-temperature reactions without decomposition.
Catalytic Systems and Reagents
The use of coupling reagents significantly affects efficiency:
| Reagent | Base | Yield (%) |
|---|---|---|
| HATU | DIPEA | 64 |
| T3P | Triethylamine | 89 |
| EDC | N/A | 65 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and T3P (propylphosphonic anhydride) outperform carbodiimides like EDC in minimizing side reactions.
Analytical Characterization and Purification
Chromatographic Methods
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:1 to 1:1). For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) achieves >95% purity.
Spectroscopic Data
-
LC-MS : The target compound shows a retention time () of 0.80 min and a molecular ion peak at [M+H].
-
H NMR (400 MHz, DMSO-): Key signals include δ 1.21–1.36 (m, 2H, piperidine CH), 2.31 (s, 3H, pyrimidine-CH), and 5.28 (s, 2H, NHCH).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during Boc deprotection or alkylation can generate des-chloro or over-alkylated byproducts. Patent WO2021074138A1 addresses this by maintaining low temperatures (-60°C) during chloroformate activation and using excess tert-butyl chloroformate (2.0 eq).
Scale-Up Considerations
While lab-scale syntheses achieve 89% yield in dichloromethane, industrial applications favor toluene for its lower cost and ease of removal. However, prolonged heating at 100°C in toluene risks tert-butyl ester hydrolysis, necessitating strict temperature control.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires anhydrous conditions |
| Suzuki Coupling | Mild conditions, scalable | Palladium residue contamination |
| Boc Protection | Easy deprotection with TFA | Acid-sensitive intermediates |
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For example:
- Solvent Selection : Polar aprotic solvents (e.g., acetone or DCM) enhance nucleophilic substitution efficiency for pyrimidine intermediates .
- Temperature Control : Maintain 60–100°C during coupling reactions to balance reaction rate and byproduct formation .
- Catalyst Use : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency in multi-step syntheses .
Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Advanced: How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?
Methodological Answer:
- Heteronuclear NMR : Use ¹³C-DEPT and 2D NMR (HSQC, HMBC) to assign ambiguous signals, especially for piperidine and pyrimidine protons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereochemical verification .
- Mass Spectrometry : High-resolution LC-MS/MS identifies isotopic patterns and fragmentation pathways to resolve molecular ion discrepancies .
Basic: What purification strategies are recommended for isolating intermediates with high solubility in organic solvents?
Methodological Answer:
- Liquid-Liquid Extraction : Separate hydrophilic byproducts using water/DCM partitions, leveraging the tert-butyl group’s hydrophobicity .
- Crystallization : Induce crystallization by slow evaporation of hexane in DCM solutions for piperidine intermediates .
- Flash Chromatography : Use silica gel with 5–10% MeOH in DCM for polar impurities, monitoring by TLC (UV/iodine staining) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases), focusing on pyrimidine’s hydrogen-bonding with active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-tert-butyl motif in hydrophobic pockets .
- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using Hammett constants .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., tert-butoxycarbonyl chloride) .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .
Advanced: How can discrepancies in reaction yields under varying conditions be systematically analyzed?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify interactions via ANOVA .
- Kinetic Profiling : Use inline FTIR or ReactIR to monitor reaction progress and detect intermediate bottlenecks .
- Controlled Replicates : Conduct triplicate runs under identical conditions to distinguish experimental error from mechanistic variability .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation pathways; store in dark or opaque containers .
- Hydrolytic Resistance : The tert-butyl ester group resists hydrolysis at pH 5–7 but degrades rapidly in strong acids/bases .
Advanced: How can mechanistic studies elucidate degradation pathways under oxidative conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
